ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-1-benzofuran-2-carboxylic acid and ethyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base like sodium carbonate or potassium carbonate to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation.
Scientific Research Applications
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studies on anti-tumor and antibacterial properties.
Medicine: Its potential therapeutic applications are being explored, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and oxidative stress, contributing to its biological activities.
Comparison with Similar Compounds
Ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives:
Similar Compounds: Compounds such as ethyl 5-nitrobenzofuran-2-carboxylate and ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate share structural similarities.
Properties
IUPAC Name |
ethyl 7-bromo-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEPOEVUMOGYDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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